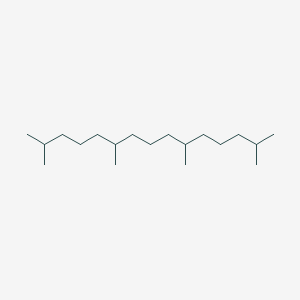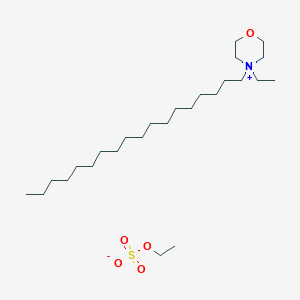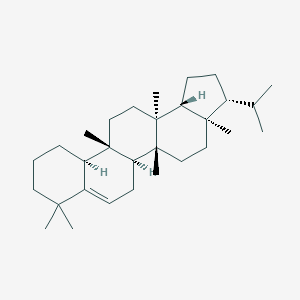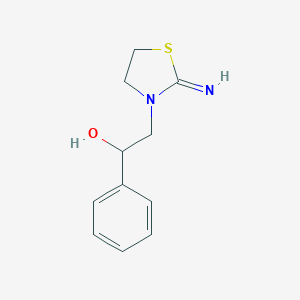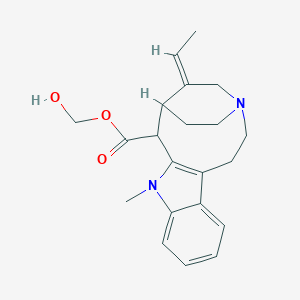
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)- is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of curanoids, which are known to have diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory properties, 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and stimulate the differentiation of stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- in lab experiments is its availability. This compound can be synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation is the lack of information regarding its toxicity and potential side effects.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)-. One possible direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on stem cell differentiation and its potential applications in regenerative medicine. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- involves several steps. The first step involves the conversion of a commercially available steroid, dehydroepiandrosterone (DHEA), to 16-dehydropregnenolone acetate. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and esterification, to yield the final product.
Aplicaciones Científicas De Investigación
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)-)- has been studied for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
Propiedades
Número CAS |
10012-73-4 |
|---|---|
Nombre del producto |
3,7-Secocuran-16-carboxylic acid, 2,7,19,20-tetradehydro-17-hydroxy-, methyl ester, (19E)- |
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
hydroxymethyl (16Z)-16-ethylidene-4-methyl-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-15(14)19(21(25)26-13-24)20-17(9-11-23)16-6-4-5-7-18(16)22(20)2/h3-7,15,19,24H,8-13H2,1-2H3/b14-3+ |
Clave InChI |
MBXJCHZRHROMQA-UWJYYQICSA-N |
SMILES isomérico |
CC=C1CN2CC[C@@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC |
SMILES |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3C)C(=O)OCO |
SMILES canónico |
CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3C)C(=O)OCO |
Sinónimos |
stemmadenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



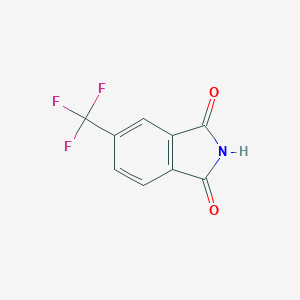
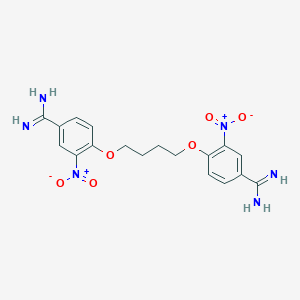
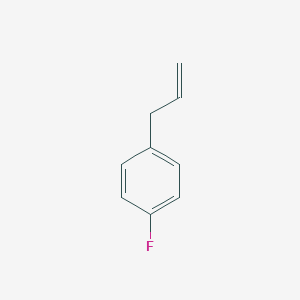
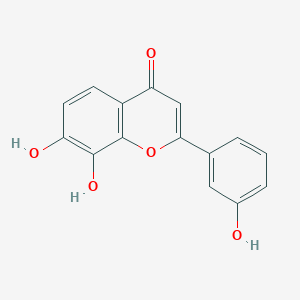
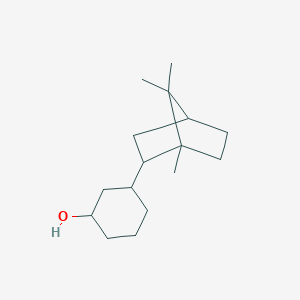
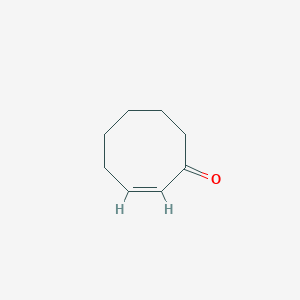
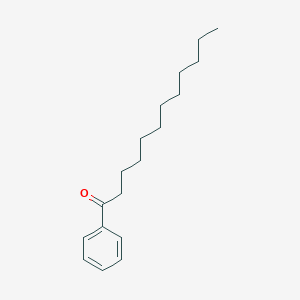
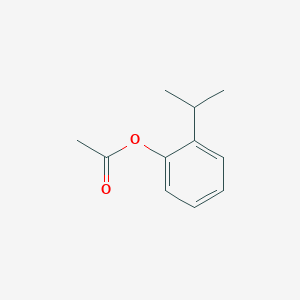
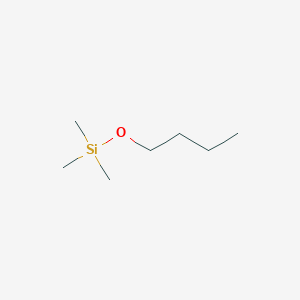
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
